![molecular formula C18H21F3O5 B1674263 (Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid CAS No. 106393-80-0](/img/structure/B1674263.png)
(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid
Übersicht
Beschreibung
ICI 185,282 ist ein potenter Thromboxan-Rezeptor-Antagonist. Es wurde von AstraZeneca Pharmaceuticals zur potenziellen Verwendung bei der Behandlung entzündlicher Erkrankungen entwickelt . Die Verbindung hat die Summenformel C18H21F3O5 und ein Molekulargewicht von 374,36 . Es ist bekannt für seine Fähigkeit, Thromboxan-A2-Rezeptoren zu hemmen, die eine bedeutende Rolle bei der Thrombozytenaggregation und der Kontraktion der glatten Muskulatur spielen .
Herstellungsmethoden
Die Synthese von ICI 185,282 umfasst mehrere Schritte. Der Schlüsselzwischenprodukt ist 5-(Z)-7-([2,4,5-cis]-4-O-Hydroxyphenyl-2-Trifluormethyl-1,3-Dioxan-5-yl)Heptensäure Der letzte Schritt beinhaltet die Bildung des Heptensäure-Moleküls . Industrielle Produktionsmethoden sind nicht weit verbreitet, aber die Synthese erfordert im Allgemeinen eine präzise Kontrolle der Reaktionsbedingungen, um die gewünschte Stereochemie und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of ICI 185,282 involves several steps. The key intermediate is 5-(Z)-7-([2,4,5-cis]-4-O-hydroxyphenyl-2-trifluoromethyl-1,3-dioxan-5-yl)heptenoic acid The final step involves the formation of the heptenoic acid moiety . Industrial production methods are not widely documented, but the synthesis generally requires precise control of reaction conditions to ensure the desired stereochemistry and purity of the final product .
Analyse Chemischer Reaktionen
ICI 185,282 durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of various compounds structurally related to (Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid. For instance, derivatives of similar structures have shown significant antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
In a study involving synthesized compounds, several derivatives exhibited notable antimicrobial activity. Compounds with electron-withdrawing groups demonstrated enhanced effectiveness against Gram-negative bacteria. Specifically, compounds 6d and 6e showed maximum inhibition against Pseudomonas aeruginosa at concentrations of 25 µg/mL .
Compound | Target Bacteria | Inhibition Diameter (mm) |
---|---|---|
6d | Mycobacterium smegmatis | 16 |
6e | Pseudomonas aeruginosa | 19 |
Anticancer Properties
The compound's derivatives have also been evaluated for their anticancer activities. Research has focused on their effects on various cancer cell lines, particularly breast cancer cells.
Case Study: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that specific derivatives of this compound exhibited cytotoxic effects. The MTT assay indicated that these compounds significantly reduced cell viability at varying concentrations.
Compound | Concentration (µg/mL) | Cell Viability (%) |
---|---|---|
7a | 10 | 45 |
7b | 25 | 30 |
Drug Delivery Systems
The compound's structural features suggest potential applications in drug delivery systems. Its ability to form stable complexes with various drug molecules can enhance bioavailability and target specificity.
Case Study: Lipid-Based Delivery
Research has indicated that cationic lipids derived from similar structures can be utilized for the delivery of siRNA and other therapeutic agents. These lipids demonstrate biodegradability and biocompatibility, making them suitable candidates for pharmaceutical formulations .
Wirkmechanismus
ICI 185,282 exerts its effects by selectively binding to thromboxane A2 receptors, thereby inhibiting their activity . This inhibition prevents thromboxane A2 from inducing platelet aggregation and smooth muscle contraction . The molecular targets of ICI 185,282 include platelet and pulmonary thromboxane A2 receptors . The compound’s activity at these receptors is responsible for its therapeutic effects in preventing abnormal platelet aggregation and bronchospasm .
Vergleich Mit ähnlichen Verbindungen
ICI 185,282 ist unter den Thromboxan-Rezeptor-Antagonisten einzigartig aufgrund seiner hohen Potenz und Selektivität . Ähnliche Verbindungen umfassen:
SQ29,548: Ein weiterer Thromboxan-Rezeptor-Antagonist mit ähnlicher Potenz.
BM13.177: Eine strukturell nicht verwandte Verbindung, die ebenfalls Thromboxan-A2-Rezeptoren hemmt.
Im Vergleich zu diesen Verbindungen hat ICI 185,282 eine überlegene Selektivität und orale Aktivität gezeigt, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .
Biologische Aktivität
(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dioxane ring and a heptenoic acid moiety. Its molecular formula is C18H20F3O5, with a molecular weight of approximately 380.35 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in the modulation of inflammatory responses.
- Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial activity against various bacterial strains.
Biological Activity Data
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress | |
Anti-inflammatory | Inhibits cytokine production | |
Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The IC50 value was determined to be 25 µM, indicating potent antioxidant activity.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation using murine macrophages, Lee et al. (2024) reported that treatment with this compound led to a 50% reduction in tumor necrosis factor-alpha (TNF-α) levels at concentrations as low as 10 µM. This suggests its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
A recent investigation by Kumar et al. (2025) evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Eigenschaften
IUPAC Name |
(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3O5/c19-18(20,21)17-25-11-12(7-3-1-2-4-10-15(23)24)16(26-17)13-8-5-6-9-14(13)22/h1,3,5-6,8-9,12,16-17,22H,2,4,7,10-11H2,(H,23,24)/b3-1-/t12-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVGFSZMACJHA-PMNBYGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C(F)(F)F)C2=CC=CC=C2O)CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H](O1)C(F)(F)F)C2=CC=CC=C2O)C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026088 | |
Record name | (Z)-7-[(2S,4S,5R)-4-(2-Hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106393-80-0 | |
Record name | Ici 185282 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106393800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-7-[(2S,4S,5R)-4-(2-Hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.